

Technical Guide: 3-(Diethylamino)-2,2-dimethylpropan-1-ol

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Compound of Interest

Compound Name: 3-(Diethylamino)-2,2-dimethylpropan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **3-(Diethylamino)-2,2-dimethylpropan-1-ol**, a key intermediate in the development of pharmaceuticals.

Core Compound Data

3-(Diethylamino)-2,2-dimethylpropan-1-ol is a bifunctional organic compound featuring a tertiary amine and a primary alcohol. This structure makes it a versatile building block in organic synthesis.[\[1\]](#)[\[2\]](#)

Property	Value
Molecular Formula	C ₉ H ₂₁ NO
Molecular Weight	159.27 g/mol
CAS Number	39067-45-3
Appearance	Colorless to light yellow liquid
Density	Approximately 0.875 g/cm ³
Boiling Point	226.6 °C at 760 mmHg
Flash Point	73.9 °C
Solubility	Soluble in Dichloromethane, Methanol

Experimental Protocols

The synthesis of **3-(Diethylamino)-2,2-dimethylpropan-1-ol** can be achieved through several methods. Below are detailed protocols for two common synthetic routes.

Method 1: Reductive Amination

This widely used method involves the reaction of an aldehyde with an amine to form an imine, which is subsequently reduced to the target amine.[\[2\]](#)

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethylpropanal in an appropriate organic solvent such as ethanol or methanol.
- Amine Addition: Add diethylamine to the solution. The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate.
- Reduction: Introduce a reducing agent, such as sodium borohydride, to the mixture in a controlled manner.

- Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).
- Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield **3-(Diethylamino)-2,2-dimethylpropan-1-ol**.

Method 2: Nucleophilic Substitution

An alternative synthesis involves the nucleophilic substitution of a halo-alcohol with diethylamine.[\[1\]](#)

Experimental Protocol:

- Reactant Mixture: Combine 3-chloro-2,2-dimethylpropan-1-ol and an excess of diethylamine in a sealed reaction vessel. Diethylamine acts as both the nucleophile and the acid scavenger.
- Heating: Heat the mixture to a temperature sufficient to drive the S_N2 reaction to completion.
- Isolation: After the reaction is complete, cool the mixture and partition it between an aqueous solution of a weak base and an organic solvent.
- Purification: Separate the organic layer, wash with brine, dry over a suitable drying agent, and remove the solvent in vacuo. The final product is purified by distillation.

Applications in Drug Development

3-(Diethylamino)-2,2-dimethylpropan-1-ol serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

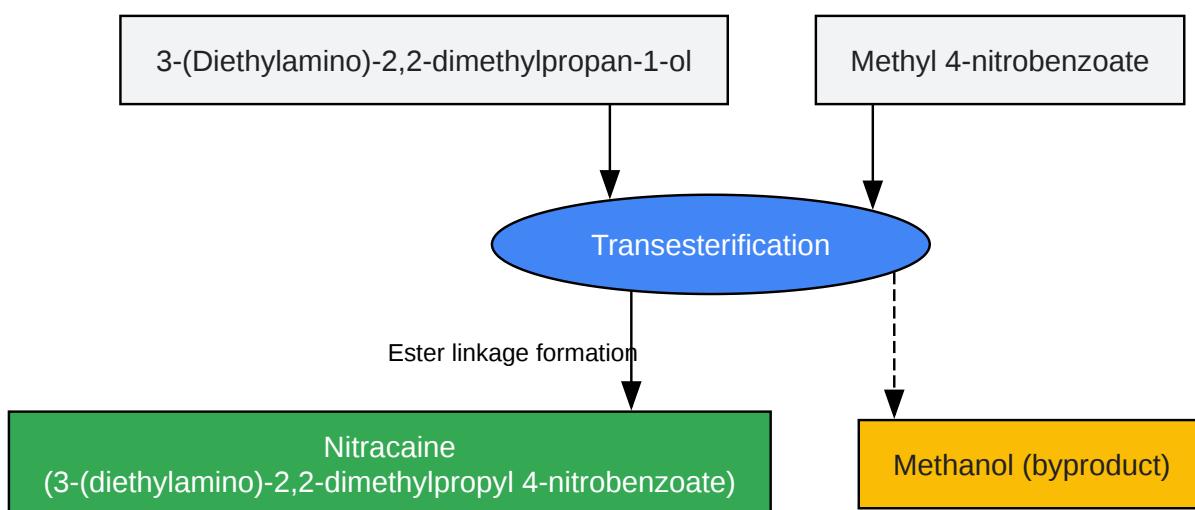
- Local Anesthetics: It is a key precursor in the synthesis of local anesthetics like Nitracaine.[\[1\]](#)
- Histamine H3 Receptor Antagonists: This compound is utilized in the preparation of histamine H3 receptor antagonists, which are investigated for their potential in treating

neurological disorders.[3][4][5]

- Herbicides: Beyond pharmaceuticals, it is also used as a reactant in the production of certain herbicides.[3][4]

Workflow Visualization

The following diagram illustrates the synthetic pathway from **3-(Diethylamino)-2,2-dimethylpropan-1-ol** to the local anesthetic **Nitracaine**.



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Caption: Synthesis of Nitracaine via transesterification.

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